molecular formula C25H20N4O4 B5453733 (2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B5453733
M. Wt: 440.4 g/mol
InChI Key: GQZSNEQOLMXUBR-CPNJWEJPSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is a complex organic compound with a unique structure that combines a benzimidazole ring, an ethoxy group, and a nitrobenzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors

    Formation of Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate alkyl halide and a base.

    Attachment of Nitrobenzyl Ether: This step involves the nucleophilic substitution of a nitrobenzyl halide with the phenolic hydroxyl group of the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The benzimidazole ring can be reduced to a dihydrobenzimidazole under specific conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of the corresponding amine.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzimidazole ring is known to interact with DNA and proteins, which may contribute to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is unique due to its combination of a benzimidazole ring, an ethoxy group, and a nitrobenzyl ether. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-[(2-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-2-32-24-14-17(13-19(15-26)25-27-20-8-4-5-9-21(20)28-25)11-12-23(24)33-16-18-7-3-6-10-22(18)29(30)31/h3-14H,2,16H2,1H3,(H,27,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZSNEQOLMXUBR-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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